4-Fluoro-5-morpholino-2-nitrobenzoic acid
Overview
Description
4-Fluoro-5-morpholino-2-nitrobenzoic acid is a chemical compound with the molecular formula C11H11FN2O5. It is characterized by the presence of a fluorine atom, a morpholine ring, and a nitro group attached to a benzoic acid core. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-morpholino-2-nitrobenzoic acid typically involves the nitration of 4-fluorobenzoic acid followed by the introduction of a morpholine ring. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The resulting nitro compound is then reacted with morpholine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent morpholine substitution reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-morpholino-2-nitrobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoic Acids: From nucleophilic substitution reactions.
Scientific Research Applications
4-Fluoro-5-morpholino-2-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-morpholino-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholine ring may enhance the compound’s ability to penetrate biological membranes, facilitating its activity within cells.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzoic acid: Similar in structure but lacks the morpholine ring.
4-Fluoro-3-nitrobenzoic acid: Differently substituted nitrobenzoic acid with distinct reactivity.
5-Fluoro-2-nitrobenzoic acid: Another positional isomer with unique properties.
Uniqueness
4-Fluoro-5-morpholino-2-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a morpholine ring, which confer distinct chemical and biological properties
Biological Activity
4-Fluoro-5-morpholino-2-nitrobenzoic acid (FMNBA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of FMNBA, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
FMNBA has the molecular formula and a molecular weight of approximately 270.214 g/mol. Its structure includes a nitro group , a morpholino group , and a benzoic acid moiety, contributing to its reactivity and biological profile. The presence of fluorine enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets .
The biological activity of FMNBA can be attributed to its ability to interact with specific molecular targets within cells. The nitro group may undergo reduction to form reactive intermediates that can inhibit enzyme activities or modulate signaling pathways. Such interactions are crucial for understanding the compound's pharmacological effects .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of FMNBA. It has been shown to exhibit activity against various bacterial strains, including multidrug-resistant (MDR) pathogens. For instance, in vitro assays revealed that FMNBA demonstrated minimal inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against Gram-negative bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii .
Table 1: Antibacterial Activity of FMNBA
Bacterial Strain | MIC (μg/mL) |
---|---|
Acinetobacter baumannii | 1 |
Klebsiella pneumoniae | 4 |
Staphylococcus aureus (MDR) | <0.03125 |
Antifungal Activity
FMNBA has also been evaluated for antifungal properties. Preliminary data suggest moderate antifungal activity against strains such as Aspergillus niger and Candida albicans, with effective concentrations varying based on the specific strain tested .
Table 2: Antifungal Activity of FMNBA
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 8 |
Aspergillus niger | 16 |
Case Studies
A notable study examined the efficacy of FMNBA in a mouse model infected with vancomycin-intermediate Staphylococcus aureus. The compound was administered at various dosages, resulting in significant reductions in bacterial load compared to untreated controls. This suggests that FMNBA could be a promising candidate for treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The unique structural features of FMNBA contribute to its biological activity. The morpholino group enhances solubility and may facilitate better interaction with biological targets compared to similar compounds lacking this feature. Comparative studies have shown that compounds with morpholino groups generally exhibit improved antibacterial properties .
Table 3: Comparison of Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Nitro and morpholino groups | Potent antibacterial activity |
4-Fluoro-2-nitrobenzoic acid | Lacks morpholino group | Limited antibacterial activity |
5-Morpholino-2-nitrobenzoic acid | Lacks fluorine atom | Moderate antibacterial activity |
Properties
IUPAC Name |
4-fluoro-5-morpholin-4-yl-2-nitrobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O5/c12-8-6-9(14(17)18)7(11(15)16)5-10(8)13-1-3-19-4-2-13/h5-6H,1-4H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTVGSIBIUFYTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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